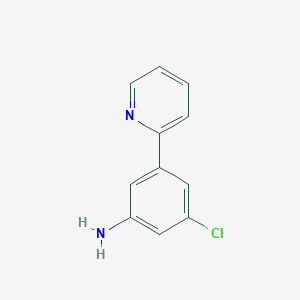

3-chloro-5-(pyridin-2-yl)aniline

Description

3-Chloro-5-(pyridin-2-yl)aniline (CAS 1044209-44-0, molecular formula C₁₁H₉ClN₂, molecular weight 204.66 g/mol) is a substituted aniline derivative featuring a pyridine ring at the 5-position and a chlorine atom at the 3-position of the benzene ring . Its structure combines aromatic amine reactivity with the electron-withdrawing effects of chlorine and the π-deficient pyridine system. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, though its specific applications are less documented compared to analogs with additional functional groups .

Properties

IUPAC Name |

3-chloro-5-pyridin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVYDQWJTAHECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(pyridin-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Another method involves the direct amination of 3-chloro-5-bromopyridine with aniline under specific reaction conditions. This process can be catalyzed by transition metals such as copper or palladium, and the reaction is usually carried out in the presence of a base and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(pyridin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : 3-Chloro-5-(pyridin-2-yl)aniline serves as a precursor in the synthesis of bioactive compounds with potential therapeutic effects. Its derivatives are being investigated for their ability to target specific biological pathways, particularly in cancer therapy. Studies have shown that certain derivatives exhibit selective inhibition against cancer cell lines, indicating their potential as anti-cancer agents.

- Mechanism of Action : The compound may interact with biological targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites on proteins, leading to changes in their function.

2. Organic Synthesis

- Building Block for Complex Molecules : this compound is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various reactions, including nucleophilic substitution and coupling reactions, which are essential for creating diverse chemical entities .

- Synthesis Methods : Common synthetic routes include the Suzuki–Miyaura coupling reaction and direct amination with aniline derivatives. These methods allow for the efficient formation of carbon-carbon bonds and the introduction of functional groups.

Industrial Applications

1. Production of Dyes and Pigments

- The compound is employed in the production of specialty chemicals, including dyes and pigments. Its unique structural properties enable it to impart specific colors and functionalities to materials used in textiles and coatings.

2. Agrochemicals

- Due to its biological activity, derivatives of this compound are explored for use in agrochemicals. These compounds may serve as herbicides or insecticides, contributing to agricultural productivity while minimizing environmental impact.

Case Studies

Mechanism of Action

The mechanism by which 3-chloro-5-(pyridin-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences between 3-chloro-5-(pyridin-2-yl)aniline and related compounds:

Key Observations:

Physicochemical Properties

| Property | This compound | Fluazinam | 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.66 | 465.10 | 323.10 |

| Crystal System | Not reported | Triclinic (P1) | Not reported |

| Dihedral Angle (°) | Not reported | 42.20 (pyridine-benzene) | Not reported |

| LogP (Predicted) | ~2.1 | ~3.8 | ~3.5 |

Analysis :

- Molecular Weight : The target compound’s lower molecular weight suggests better solubility in polar solvents compared to bulkier analogs like fluazinam .

- Crystal Packing : Fluazinam’s triclinic crystal system and dihedral angle of 42.2° between aromatic rings may influence its solid-state stability and formulation in fungicidal products .

Biological Activity

3-Chloro-5-(pyridin-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its chloro substituent and a pyridine ring, which contribute to its reactivity and biological properties. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various strains of bacteria and fungi, demonstrating potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness comparable to standard antimicrobial agents.

| Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ciprofloxacin | 16 |

| Staphylococcus aureus | 16 | Methicillin | 8 |

| Candida albicans | 64 | Fluconazole | 32 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for further exploration.

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | Doxorubicin | 5 |

| A549 | 15 | Cisplatin | 10 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, which may inhibit key enzymes involved in cellular proliferation and survival pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of aniline compounds highlighted that modifications in the pyridine ring could enhance antimicrobial activity. The study specifically noted that compounds similar to this compound showed promise against resistant strains of bacteria .

- Anticancer Research : In a recent investigation into novel anticancer agents, researchers synthesized analogs of this compound and evaluated their effects on cancer cell lines. The results indicated that certain modifications led to increased potency and selectivity towards cancer cells over normal cells .

Q & A

Q. What are the established synthetic routes for 3-chloro-5-(pyridin-2-yl)aniline, and what reaction conditions are critical for success?

The synthesis of this compound typically involves coupling reactions under inert atmospheres. For example, analogous pyridinyl-aniline derivatives are synthesized using CuI catalysts with ligands like pyrrole-2-carboxylate and KPO as a base under argon . Reaction optimization focuses on avoiding oxidation of the aniline moiety and ensuring regioselectivity during pyridine substitution. Purification often involves column chromatography or recrystallization to isolate the product from byproducts.

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

Key analytical methods include:

- Mass spectrometry : Confirms molecular weight (e.g., 204.66 g/mol for CHClN) .

- NMR spectroscopy : H and C NMR identify aromatic proton environments and substitution patterns.

- Elemental analysis : Validates purity and stoichiometry.

- Melting point determination : Used for physical property verification (e.g., analogs like 2-amino-3-chloro-5-picoline have reported melting points >150°C) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?

The chlorine atom at the 3-position is susceptible to nucleophilic displacement (e.g., Suzuki-Miyaura coupling) . The pyridine ring directs electrophilic substitution to specific positions, while the aniline group can participate in diazotization or acylation reactions. Reactivity is influenced by steric and electronic effects of the pyridinyl substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatives of this compound?

Yield optimization strategies include:

- Catalyst screening : Palladium or rhodium catalysts may enhance cross-coupling efficiency compared to copper-based systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Elevated temperatures (80–120°C) accelerate reactions but may degrade sensitive intermediates. For example, a derivative synthesized using optimized conditions achieved 75% yield via stepwise coupling and purification .

Q. What structural modifications enhance the bioactivity or stability of this compound derivatives?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring increases metabolic stability and binding affinity in drug analogs . Conversely, substituting the aniline nitrogen with alkyl groups (e.g., propyl or cyclohexyl) alters solubility and pharmacokinetic properties . Computational modeling (e.g., DFT) predicts electronic effects of substituents on reactivity .

Q. How do contradictory data on regioselectivity in electrophilic substitutions arise, and how can they be resolved?

Discrepancies in substitution patterns may stem from competing directing effects of the pyridine and aniline groups. For instance, the pyridine nitrogen directs electrophiles to the para position, while the aniline group may favor meta substitution. Resolution involves:

Q. What methodologies are effective in analyzing degradation pathways of this compound under oxidative conditions?

Advanced techniques include:

- LC-MS/MS : Identifies degradation products (e.g., chlorinated byproducts or oxidized pyridine rings).

- Accelerated stability studies : Exposing the compound to HO or UV light to simulate degradation.

- Computational modeling : Predicts reactive sites prone to oxidation using software like Gaussian .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.